molecular formula C12H16N4OS B2662456 N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide CAS No. 2034334-05-7

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide

Cat. No.: B2662456
CAS No.: 2034334-05-7
M. Wt: 264.35
InChI Key: PFCNKZWRBXDCSC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide is a compound that features a 1,2,3-triazole ring, a thiophene ring, and a carboxamide group The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The thiophene-3-carboxamide moiety can be introduced through subsequent reactions involving appropriate thiophene derivatives and amide formation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the CuAAC reaction conditions to ensure high yield and purity. This may include the use of specific solvents, catalysts, and reaction temperatures to facilitate the formation of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins or nucleic acids. The thiophene ring may contribute to the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCNKZWRBXDCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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